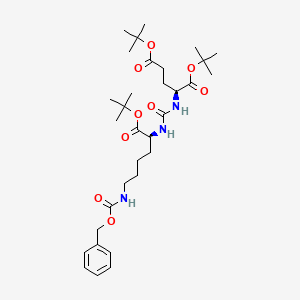

![molecular formula C23H32O5 B1359498 6-{4-[(1,4-二氧杂螺[4.5]癸-8-基)甲基]苯基}-6-氧代己酸乙酯 CAS No. 898782-10-0](/img/structure/B1359498.png)

6-{4-[(1,4-二氧杂螺[4.5]癸-8-基)甲基]苯基}-6-氧代己酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate has been reported . For instance, the synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose has been described . Under certain reaction conditions, only β-glycosylation took place (C-1 attack), which was immediately followed by ketalization through β-attack at C-2 .Molecular Structure Analysis

The molecular formula of 1,4-Dioxaspiro[4.5]decane, a component of the compound, is C8H14O2 . Its molecular weight is 142.1956 . The IUPAC Standard InChI is InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 .科学研究应用

Comprehensive Analysis of Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate Applications

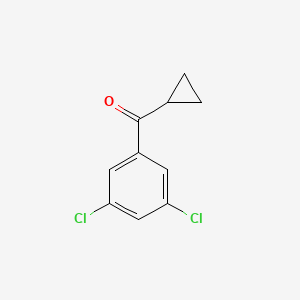

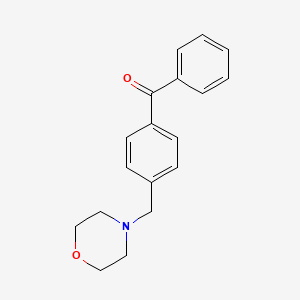

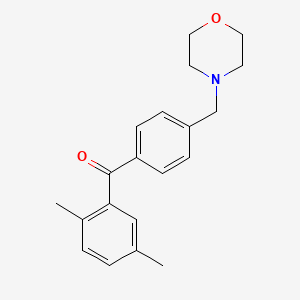

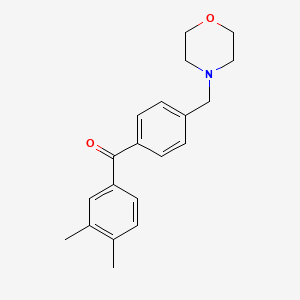

Analgesics Synthesis: This compound is utilized in the preparation of arylcyclohexanones, which are known to have analgesic properties. Arylcyclohexanones are a class of compounds that can provide pain relief by acting on central nervous system receptors .

Metalloproteinase Inhibitors: It serves as a precursor in the development of inhibitors for metalloproteinases, enzymes that play a crucial role in tissue remodeling and repair, as well as in pathological processes such as cancer metastasis .

Therapeutic TRPM8 Receptor Modulators: The compound is involved in the synthesis of benzimidazole derivatives that modulate TRPM8 receptors. These receptors are implicated in various physiological and pathological processes, including pain sensation and cancer .

Apoptosis Inducing Agents: Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate is used to create agents that induce apoptosis, which is a programmed cell death process crucial for maintaining healthy cellular processes and for eliminating cancerous cells .

Antibacterial Agents Against Tuberculosis: The compound has been shown to block the action of the enzyme DprE1, which is used by tuberculosis bacteria to synthesize vital components of their cell wall. Inhibiting this enzyme can lead to the death or prevention of growth and multiplication of the bacteria .

Spirocyclotriphosphazenes Synthesis: It is used in the synthesis of spirocyclotriphosphazenes, which have potential applications in various fields including materials science due to their unique structural properties .

作用机制

Target of Action

The primary targets of the compound “Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate” are currently unknown. The compound is structurally related to spiroacetals , which are central structural elements in numerous natural products and are essential for their biological activity .

Mode of Action

Spiroacetals are known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Spiroacetals, to which this compound is structurally related, are known to affect a multitude of biochemical pathways in organisms of insect, marine, bacterial, or plant origin .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its boiling point is 520℃ at 760 mmhg , suggesting that it may have low volatility and could be absorbed orally or through the skin. Its density is 1.17g/ml , which may influence its distribution within the body.

Result of Action

For example, some spiroacetals are known to have antibiotic and anticancer properties .

属性

IUPAC Name |

ethyl 6-[4-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-2-26-22(25)6-4-3-5-21(24)20-9-7-18(8-10-20)17-19-11-13-23(14-12-19)27-15-16-28-23/h7-10,19H,2-6,11-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXOYIVGMGIFBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CC2CCC3(CC2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642893 |

Source

|

| Record name | Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898782-10-0 |

Source

|

| Record name | Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)

![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)